Depropylamino Hydroxy Propafenone

Descripción

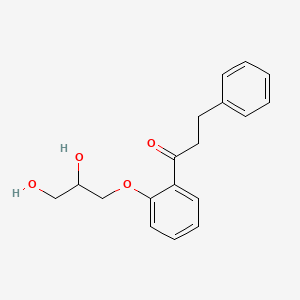

Depropylamino Hydroxy Propafenone (CAS: 91401-73-9; molecular formula: C₁₈H₂₀O₄; molecular weight: 300.35 g/mol) is a research compound structurally related to the antiarrhythmic drug propafenone . Propafenone itself is a Class IC sodium channel blocker with β-adrenergic and calcium channel antagonistic properties, used to treat atrial and ventricular arrhythmias .

Propiedades

IUPAC Name |

1-[2-(2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSTZDUMPGTWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91401-73-9 | |

| Record name | 1-(2-(2,3-Dihydroxypropoxy)phenyl)-3-phenylpropanone, (2RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091401739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(2,3-DIHYDROXYPROPOXY)PHENYL)-3-PHENYLPROPANONE, (2RS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0R1CCR973 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

The synthesis of propafenone impurity D involves several steps, typically starting with the reaction of 2-hydroxyacetophenone with benzyl bromide to form 2-benzyl-2-hydroxyacetophenone. This intermediate is then reacted with epichlorohydrin to produce 1-[2-(2,3-epoxypropoxy)phenyl]-3-phenylpropan-1-one. Finally, the epoxide ring is opened using a suitable acid or base to yield propafenone impurity D .

Industrial production methods for propafenone impurity D are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.

Análisis De Reacciones Químicas

Depropylamino Hydroxy Propafenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Depropylamino Hydroxy Propafenone is widely used in pharmaceutical research for:

Analytical Method Development: It serves as a reference standard for the development and validation of analytical methods to detect and quantify impurities in propafenone formulations.

Quality Control: It is used in quality control processes to ensure the purity and stability of propafenone products.

Pharmacokinetic Studies: It helps in studying the metabolism and pharmacokinetics of propafenone by providing insights into its degradation pathways.

Mecanismo De Acción

The mechanism of action of propafenone impurity D is not well-studied, as it is primarily used as a reference standard. it is structurally related to propafenone, which works by blocking sodium channels in cardiac cells, reducing excitability and conduction velocity. This action helps in managing arrhythmias by stabilizing the cardiac rhythm .

Comparación Con Compuestos Similares

Structural and Metabolic Relationships

Propafenone undergoes hepatic metabolism via cytochrome P450 enzymes (CYP2D6 and CYP3A4/1A2) to form two primary metabolites:

- 5-Hydroxypropafenone (5-OHP): Produced via CYP2D6-mediated hydroxylation .

- N-Depropylpropafenone (NDPP): Generated via CYP3A4/1A2-mediated N-dealkylation .

Depropylamino Hydroxy Propafenone may represent a structural analog or metabolite with modifications at the propylamino group (depropylation) and hydroxylation.

Electrophysiological Effects

- Key Findings: 5-OHP exhibits stronger antiarrhythmic efficacy than propafenone, suppressing ventricular tachycardia in 67% of animal models . NDPP shows weaker electrophysiological activity, requiring higher concentrations for comparable effects .

Pharmacokinetic Variability

- Propafenone: High first-pass metabolism with bioavailability <50%; plasma concentrations vary due to CYP2D6 polymorphism .

- 5-OHP : Accumulates in CYP2D6 extensive metabolizers (EMs), contributing to therapeutic effects .

- NDPP : Formed via CYP3A4/1A2, with wide interindividual variability (plasma concentrations: 4–293 ng/mL) .

- Depropylamino Hydroxy Propafenone: No pharmacokinetic data available in the provided evidence.

Drug Interaction Potential

- Propafenone and Metabolites: Inhibit P-glycoprotein (P-gp), increasing digoxin serum levels. Inhibition potency: Propafenone > 5-OHP > NDPP .

- Enzyme Interactions: Propafenone inhibits CYP2D6, altering its own metabolism and that of co-administered drugs (e.g., warfarin, theophylline) .

Clinical Implications

- 5-OHP: More effective than propafenone in terminating monomorphic ventricular tachycardia in animal models .

- NDPP: Contributes to propafenone’s unpredictable concentration-response relationship due to variable accumulation .

Actividad Biológica

Depropylamino Hydroxy Propafenone (DHP) is a significant metabolite of the antiarrhythmic drug Propafenone, which belongs to the class Ic antiarrhythmic agents. This article explores the biological activity of DHP, focusing on its pharmacological properties, mechanisms of action, and clinical relevance.

- Molecular Formula : C18H20O4

- Molecular Weight : 300.35 g/mol

- CAS Number : 91401-73-9

DHP is characterized by its structural similarity to Propafenone, which enhances its relevance in therapeutic applications and metabolic studies. Its chemical structure includes a hydroxy group and a propylamine moiety, contributing to its biological activity.

DHP functions primarily as a sodium channel blocker, similar to its parent compound Propafenone. This mechanism is crucial in the management of cardiac arrhythmias:

- Sodium Channel Blockade : DHP inhibits sodium influx during depolarization, thereby stabilizing cardiac membrane potentials and reducing excitability.

- Antiarrhythmic Effects : By modulating cardiac action potentials, DHP helps in controlling supraventricular tachycardia (SVT) and other arrhythmias.

Pharmacokinetics

The pharmacokinetic profile of DHP has been assessed through various studies:

- Absorption : DHP is absorbed into systemic circulation following oral administration of Propafenone.

- Distribution : Studies indicate that DHP and its parent compound distribute widely in human tissues, including cardiac tissues .

- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, resulting in various metabolites with distinct pharmacological activities.

In Vitro Studies

Research indicates that DHP exhibits significant antiarrhythmic activity in vitro:

- Electrophysiological Studies : In isolated cardiac tissues, DHP demonstrated effective suppression of abnormal electrical activity induced by rapid pacing.

- Cell Culture Models : Studies using cardiomyocyte cultures showed that DHP significantly reduced calcium overload and improved cell viability under stress conditions.

In Vivo Studies

Clinical relevance has been established through case studies and clinical trials:

- A study involving pediatric patients with SVT demonstrated that DHP effectively restored normal sinus rhythm when administered as part of a Propafenone regimen .

- Another trial indicated that patients receiving DHP showed fewer side effects compared to those treated with other antiarrhythmic agents .

Case Studies

Several case reports highlight the efficacy of DHP in managing arrhythmias:

- Case Report 1 : A middle-aged male with recurrent SVT was treated with Propafenone; subsequent analysis revealed elevated levels of DHP correlating with successful rhythm control .

- Case Report 2 : A pediatric patient experienced significant improvement in arrhythmia episodes after transitioning from standard beta-blocker therapy to a regimen including Propafenone and its metabolites .

Stability and Formulation

The stability of DHP formulations has been assessed using high-performance liquid chromatography (HPLC):

| Parameter | Day 1 | Day 30 | Day 90 |

|---|---|---|---|

| Concentration (mg/mL) | 9.37 ± 0.36 | 9.35 ± 0.30 | 9.31 ± 0.32 |

| pH | 4.2 | 4.1 | 4.1 |

| % Recovery | >95% | >95% | >95% |

The data indicates that DHP maintains stability over a 90-day period when stored appropriately, making it suitable for clinical use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.